Natrium-S-Sulfocystein-Hydrat

Übersicht

Beschreibung

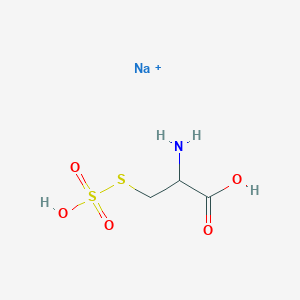

Sodium S-sulfocysteine hydrate is a modified amino acid derivative of cysteine, characterized by the addition of a sulfonic acid group to the thiol moiety. This compound is known for its stability and solubility, making it a valuable component in various biochemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Sodium S-sulfocysteine hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a stabilizing agent in various reactions.

Biology: Plays a role in cell culture media, enhancing cell growth and viability.

Medicine: Investigated for its potential in drug development and as a therapeutic agent.

Industry: Utilized in the production of biopharmaceuticals and as a feed component in cell culture processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium S-sulfocysteine hydrate is synthesized by reacting cysteine with sulfuric acid and sodium hydroxide. The reaction involves the sulfonation of cysteine, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of sodium S-sulfocysteine hydrate involves large-scale sulfonation processes, ensuring high purity and yield. The compound is typically produced in powder or crystalline form and is soluble in water, facilitating its use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium S-sulfocysteine hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein structure and function.

Reduction: It can be reduced back to cysteine, which is essential for various metabolic processes.

Substitution: The sulfonic acid group can participate in substitution reactions, forming various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: Reducing agents such as dithiothreitol and glutathione are often used.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under mild conditions.

Major Products Formed:

Oxidation: Formation of cystine and other disulfide-linked compounds.

Reduction: Regeneration of cysteine.

Substitution: Formation of various sulfonated derivatives.

Wirkmechanismus

The mechanism of action of sodium S-sulfocysteine hydrate involves its uptake and metabolism in cells. It is known to form mixed disulfides with glutathione, which are then reduced by glutaredoxin, releasing cysteine and sulfur species. This process enhances the availability of cysteine for various metabolic pathways, including glutathione and taurine synthesis .

Vergleich Mit ähnlichen Verbindungen

L-Cysteine: The parent compound, less stable and more prone to oxidation.

N-acetylcysteine: A derivative with an acetyl group, used as a prodrug for cysteine.

Cystine: The oxidized dimer form of cysteine, less soluble and stable

Uniqueness: Sodium S-sulfocysteine hydrate is unique due to its enhanced stability and solubility compared to cysteine and its derivatives. The addition of the sulfonic acid group reduces its reactivity, making it more suitable for industrial and biochemical applications .

Biologische Aktivität

Sodium S-sulfocysteine hydrate (SSC) is a derivative of L-cysteine that has garnered attention for its biological activity, particularly in cell culture applications. This article provides an overview of its biological functions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Sodium S-sulfocysteine Hydrate

Sodium S-sulfocysteine hydrate is characterized by the chemical formula and is noted for its stability compared to free cysteine. This stability is attributed to the sulfonic acid group added to the thiol moiety, which reduces its reactivity and enhances its utility in cell culture systems, especially with Chinese hamster ovary (CHO) cells .

Mechanisms of Biological Activity

1. Antioxidant Properties:

Research indicates that SSC enhances antioxidant responses in cells. It increases intracellular levels of glutathione (GSH) and superoxide dismutase (SOD), leading to reduced reactive oxygen species (ROS) levels . The antioxidant activity is crucial for maintaining cellular health, particularly in high-density cell cultures.

2. Metabolism and Uptake:

The uptake of SSC in cells appears to involve the cystine/glutamate antiporter (x_c^−). Studies have shown that the modulation of this transporter affects SSC uptake rates, suggesting a significant role in its bioavailability . Once inside the cell, SSC can be metabolized to release cysteine, which is essential for various cellular functions.

3. Formation of Mixed Disulfides:

Upon interaction with GSH, SSC forms mixed disulfides such as L-cysteine-glutathione (GS-Cys) and sulfo-glutathione (GS-SO₃). These compounds can be reduced enzymatically to release free cysteine, thereby replenishing cellular pools necessary for protein synthesis and other metabolic processes .

Case Study 1: CHO Cell Cultures

A study involving CHO-K1 GS cells demonstrated that feeding SSC resulted in improved cell viability and productivity during fed-batch processes. The addition of SSC was linked to increased GSH levels and enhanced antioxidant responses, which contributed to prolonged cell survival and higher product titers .

Case Study 2: Toxicity Assessment

In contrast, high concentrations of SSC (e.g., 20 mM) were found to exert toxic effects on cell growth. This toxicity was correlated with extracellular pH drops, indicating that careful monitoring of SSC concentrations is necessary to avoid adverse effects on cellular health .

Data Tables

| Parameter | Low Concentration (15 mM) | High Concentration (20 mM) |

|---|---|---|

| Cell Viability | Increased | Decreased |

| Intracellular GSH Levels | Elevated | Reduced |

| ROS Levels | Decreased | Increased |

| Product Titer | Enhanced | Inhibited |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of SSC:

- Enhanced Stability: SSC remains stable at neutral pH over extended periods compared to free cysteine, making it a favorable additive in bioprocessing environments .

- Clone Dependency: Different CHO cell lines exhibit varying responses to SSC supplementation, indicating a need for tailored approaches based on specific cell line characteristics .

- Potential for Therapeutic Applications: The ability of SSC to modulate redox states and influence protein persulfidation suggests potential therapeutic applications in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFVBELGDROGDO-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-71-4 (Parent) | |

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7381-67-1 | |

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.